1-(2-aminophenyl)-1H-1,2,4-triazole-3-carbonitrile
Description
1-(2-Aminophenyl)-1H-1,2,4-triazole-3-carbonitrile (CAS: 1283897-20-0) is a nitrogen-rich heterocyclic compound with the molecular formula C₉H₇N₅ and a molecular weight of 185.19 g/mol . Its structure comprises a 1,2,4-triazole core substituted with a carbonitrile group at position 3 and a 2-aminophenyl group at position 1. The ortho-aminophenyl substituent provides electron-donating properties and opportunities for hydrogen bonding, distinguishing it from other triazole derivatives .
Properties
IUPAC Name |
1-(2-aminophenyl)-1,2,4-triazole-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N5/c10-5-9-12-6-14(13-9)8-4-2-1-3-7(8)11/h1-4,6H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXRQFZDHHMQDMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N)N2C=NC(=N2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials
2-Aminophenyl hydrazine or 2-aminophenyl amidine derivatives : These provide the 2-aminophenyl substituent on the triazole ring.
Nitrile-containing reagents or intermediates : To install the carbonitrile group at the 3-position of the triazole.
Cyclization Reaction
Condensation and cyclization of the amidine or hydrazine derivative with nitrile-containing electrophiles under acidic or basic conditions to form the 1,2,4-triazole ring.
Use of oxidative cyclization catalyzed by copper salts (e.g., CuCl2) in solvents like DMF with bases such as K3PO4 and oxygen as oxidant, facilitating ring closure and incorporation of substituents. (Huang et al., 2015)
Reaction Conditions
Typical reaction temperatures range from ambient to reflux conditions depending on solvent and catalyst.
Solvents such as DMF, ethanol, or mixtures with water are commonly used.
Catalysts include copper salts (CuCl2) or iodine-based systems for metal-free synthesis.
Purification
- The crude product is purified by filtration, recrystallization, or chromatography to isolate the target compound.
Representative Synthetic Route (Adapted)
| Step | Reagents and Conditions | Description | Yield (%) |
|---|---|---|---|
| 1 | 2-Aminophenyl hydrazine + nitrile-containing acid derivative | Condensation under acidic/basic conditions to form hydrazone intermediate | 75-85 |
| 2 | Copper(II) chloride, K3PO4, DMF, O2 atmosphere, 80-100°C | Oxidative cyclization to form 1,2,4-triazole ring with carbonitrile at 3-position | 80-90 |
| 3 | Work-up: filtration, recrystallization | Isolation of pure this compound | — |
Note: The yields are indicative based on similar triazole syntheses reported in literature.
Mechanistic Insights
The reaction proceeds via nucleophilic attack of the nitrogen atoms in amidine/hydrazine on the nitrile carbon, followed by cyclization and oxidation to form the triazole ring.
The copper catalyst facilitates electron transfer and oxidation steps, enhancing cyclization efficiency.
The amino group on the phenyl ring remains intact, allowing for further functionalization if desired.
Summary of Key Literature Findings
Chemical Reactions Analysis
Types of Reactions: 1-(2-aminophenyl)-1H-1,2,4-triazole-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the carbonitrile group to an amine or other functional groups.
Substitution: The triazole ring can undergo substitution reactions with various electrophiles, leading to the formation of different derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced forms of the compound.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity:
Research indicates that compounds containing triazole moieties exhibit significant antimicrobial properties. A study demonstrated that derivatives of triazole can effectively combat both Gram-positive and Gram-negative bacteria. Specifically, the compound was tested against pathogens such as Vibrio cholerae and Bacillus subtilis, showing a minimum inhibitory concentration (MIC) of 59.5 µg/ml .
Case Study:
In a study published in the Royal Society Open Science, researchers synthesized a related triazole compound and evaluated its antimicrobial efficacy using agar diffusion tests and liquid culture assays. The findings highlighted the importance of functional groups in enhancing antimicrobial activity, suggesting that further modifications to the triazole structure could lead to more potent derivatives .
Agricultural Applications
Fungicidal Properties:
Triazoles are widely recognized for their fungicidal properties. The incorporation of the 1-(2-aminophenyl) group may enhance the efficacy of triazole-based fungicides. Research has shown that compounds with similar structures can inhibit fungal growth by disrupting cell membrane integrity.
Case Study:
A study focused on the synthesis of triazole derivatives indicated their potential as fungicides against various plant pathogens. The results showed that these compounds could significantly reduce fungal infections in crops, making them valuable in agricultural settings .
Material Science
Polymer Chemistry:
The unique properties of 1-(2-aminophenyl)-1H-1,2,4-triazole-3-carbonitrile make it a candidate for developing advanced materials. Its ability to act as a building block in polymer synthesis can lead to materials with enhanced thermal stability and mechanical strength.
Case Study:
Research into polymer composites incorporating triazole compounds has revealed improved properties such as increased resistance to degradation and enhanced mechanical performance. This suggests potential applications in industries requiring durable materials .
Mechanism of Action
The mechanism of action of 1-(2-aminophenyl)-1H-1,2,4-triazole-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and physicochemical differences between 1-(2-aminophenyl)-1H-1,2,4-triazole-3-carbonitrile and related compounds:
Structural and Electronic Differences
- Substituent Effects: The 2-aminophenyl group in the target compound provides electron-donating effects and hydrogen-bonding capability, unlike nitro- or halogen-substituted analogs (e.g., 1-(6-chloropyridazin-3-yl)-1H-1,2,4-triazole-3-carbonitrile), which are electron-withdrawing .
Physicochemical and Application-Based Differences
- Melting Points : Triazole-carboxamide (224–228°C) and triazole-carbonitrile (186–188°C) show higher thermal stability than pyrazole-triazole hybrids (134.6–136.8°C), likely due to stronger intermolecular forces .
- Pharmaceutical Potential: The target compound’s aminophenyl group aligns with intermediates in letrozole synthesis (), suggesting utility in anticancer agents. In contrast, halogenated analogs () are more suited to agrochemicals .
Research Findings and Trends
- Energetic Materials: Tricyclic triazoles like ATDT () exhibit high nitrogen content for energetic applications, whereas the target compound’s aminophenyl group may prioritize stability over detonation performance .
- Biological Activity : Carbonitrile-containing triazoles (e.g., CT2 in ) show selective enzyme inhibition, suggesting the target compound could be optimized for similar mechanisms .
Biological Activity
1-(2-Aminophenyl)-1H-1,2,4-triazole-3-carbonitrile is a compound that belongs to the triazole family, which has gained attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its anticancer properties, antiangiogenic effects, and potential applications in treating various diseases.
The chemical formula for this compound is with a molecular weight of 185.19 g/mol. The compound features a triazole ring and a carbonitrile group, which contribute to its biological activity.
| Property | Value |
|---|---|
| Chemical Formula | C9H7N5 |
| Molecular Weight | 185.19 g/mol |
| IUPAC Name | This compound |
| Appearance | Powder |
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing the 1,2,4-triazole scaffold. Research has demonstrated that derivatives of 3-amino-1,2,4-triazole exhibit significant antiproliferative effects against various cancer cell lines. For instance, one study evaluated the activity of several triazole derivatives against a panel of cancer cell lines using the XTT assay and found promising results indicating potential as anticancer agents .
Case Study: Anticancer Evaluation
A specific study synthesized several derivatives of 3-amino-1,2,4-triazole and assessed their activity against cancer cell lines. The results indicated that compounds with a 3-bromophenylamino moiety showed enhanced efficacy in inhibiting cancer cell proliferation compared to other structural variations. These findings suggest that modifications to the triazole structure can significantly impact its biological activity .
Antiangiogenic Properties
In addition to anticancer effects, this compound has been identified as possessing antiangiogenic properties. Angiogenesis is crucial for tumor growth and metastasis; thus, compounds that inhibit this process can be valuable in cancer therapy. The dual activity of inhibiting both tumor proliferation and angiogenesis positions this compound as a promising candidate for further development in anticancer drug design .
The mechanism by which this compound exerts its biological effects is believed to involve several pathways:
- Inhibition of NF-κB : Some triazole derivatives have been shown to inhibit NF-κB signaling pathways, which are often activated in cancer cells .
- Induction of Apoptosis : Compounds in this class may promote apoptosis through increased production of reactive oxygen species (ROS), leading to cellular stress and death .
Summary of Biological Activities
Q & A
Q. What are the common synthetic routes for 1-(2-aminophenyl)-1H-1,2,4-triazole-3-carbonitrile, and how are reaction conditions optimized?
The synthesis typically involves multi-step alkylation or cyclization reactions. Key steps include:
- Core triazole formation : Reacting sodium salts of triazole derivatives with halogenated precursors (e.g., chloroacetone) under reflux in solvents like acetonitrile (yield ~95%) .
- Substituent introduction : Microwave-assisted synthesis in ethanol or dimethyl sulfoxide (DMSO) enhances reaction rates and yields by improving energy transfer .
- Optimization strategies : Adjusting solvent polarity (e.g., DMSO for better solubility of intermediates) and temperature (reflux vs. room temperature) to control regioselectivity. Stepwise purification (e.g., filtration, recrystallization) ensures high purity .
Q. Which spectroscopic techniques are critical for characterizing this compound, and how do they confirm structural integrity?
- NMR spectroscopy : and NMR identify proton environments and carbon frameworks, particularly the aminophenyl and triazole moieties. For example, singlet peaks at δ 8.77 ppm (triazole-H) confirm core structure .
- IR spectroscopy : Bands near 2200 cm verify the carbonitrile group, while N-H stretches (~3400 cm) confirm the amine .
- Mass spectrometry : High-resolution MS validates molecular weight (e.g., 252.68 g/mol) and fragmentation patterns .
Q. What preliminary biological activities have been reported for this compound?
Triazole derivatives exhibit:
- Antimicrobial activity : Inhibition of Staphylococcus aureus and Klebsiella pneumoniae via membrane disruption or enzyme inhibition (MIC values <10 µg/mL) .
- Anticancer potential : Interaction with topoisomerase II, disrupting DNA replication in trypanosome models .
- Mechanistic insights : Docking studies (e.g., using BIOVIA/Discovery Studio) predict binding affinities to biological targets like kinases .
Advanced Research Questions
Q. How can crystallographic analysis resolve structural ambiguities in this compound?
- Software tools : SHELX for small-molecule refinement and ORTEP-III for graphical representation of electron density maps. SHELXL handles high-resolution data, while SHELXD assists in solving twinned structures .
- Challenges : Low crystal quality due to flexible substituents. Mitigation includes slow evaporation crystallization (e.g., using DMF/water mixtures) and cryocooling during X-ray diffraction .
Q. How should researchers address discrepancies in reported biological activity data?
- Controlled replication : Standardize assay conditions (e.g., pH, incubation time) to minimize variability. For example, antimicrobial tests should use the same bacterial strains and growth media .
- Computational validation : Molecular docking (e.g., PyRx) correlates observed bioactivity with binding energies to targets like topoisomerase II. Discrepancies may arise from differences in protein conformers or solvent models .
Q. How does the aminophenyl substituent influence reactivity compared to other groups (e.g., chlorothiophene)?
- Electronic effects : The electron-donating amine group enhances nucleophilic substitution at the triazole ring, unlike electron-withdrawing chlorothiophene moieties .
- Steric impact : The planar aminophenyl group allows π-stacking interactions in enzyme active sites, increasing binding affinity compared to bulkier substituents .
Q. What strategies improve synthetic yields of this compound?
- Catalyst use : Heterogeneous copper catalysts in microwave-assisted reactions reduce side products (e.g., azide byproducts) .
- Stepwise protocols : Multi-step alkylation (e.g., LDA-mediated lithiation followed by chloromethylation) achieves >90% yield with minimal purification .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
